(E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
The compound (E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a cyanoacrylamide derivative featuring a tetrahydrobenzo[b]thiophene core substituted with a 3-nitrophenyl group. Its structure combines a rigid bicyclic system (tetrahydrobenzo[b]thiophene) with an electron-withdrawing nitro group and a cyanoacrylamide moiety, which is critical for intermolecular interactions such as hydrogen bonding and π-π stacking. The (E)-configuration of the acrylamido double bond is essential for maintaining planar geometry, optimizing binding to biological targets .
Synthesis typically involves:
Cyanoacetylation: Reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to form an intermediate cyanoacetamide .
Knoevenagel Condensation: The intermediate reacts with 3-nitrobenzaldehyde under basic conditions to introduce the acrylamido-nitrophenyl group .
Hydrolysis: Conversion of the ester group to a carboxamide, enhancing solubility and bioavailability .
Key spectral
- IR: Peaks at ~2220 cm⁻¹ (C≡N), 1650–1750 cm⁻¹ (C=O acrylamido and carboxamide), and 1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) .
- ¹H NMR: Protons on the tetrahydrobenzo[b]thiophene ring appear as multiplet signals between δ 1.5–2.8 ppm; the acrylamido double bond (CH=) resonates as a singlet at δ 7.3–8.1 ppm .
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c20-10-12(8-11-4-3-5-13(9-11)23(26)27)18(25)22-19-16(17(21)24)14-6-1-2-7-15(14)28-19/h3-5,8-9H,1-2,6-7H2,(H2,21,24)(H,22,25)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERVIDVPOXOBJR-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the tetrahydrobenzo[b]thiophene family, which has garnered attention due to its diverse biological activities. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a tetrahydrobenzo[b]thiophene core substituted with a cyano group and a nitrophenyl moiety. The synthesis typically involves multi-step chemical reactions, including Gewald reactions and other condensation methods that yield high-purity derivatives suitable for biological evaluation .
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrahydrobenzo[b]thiophene derivatives. For instance, compounds related to this compound were evaluated against various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). Results indicated significant inhibitory effects on cell proliferation, suggesting their potential as anticancer agents .
| Cell Line | IC50 Values (µM) | Activity |
|---|---|---|
| MCF-7 | 15.0 | High Inhibition |
| NCI-H460 | 10.5 | Moderate Inhibition |
| SF-268 | 12.0 | High Inhibition |
2. Antioxidant Activity
The antioxidant properties of this compound have been assessed using various assays. The total antioxidant capacity (TAC) was measured using the phosphomolybdenum method, showing that derivatives exhibit significant antioxidant activity comparable to ascorbic acid. This suggests their potential utility in oxidative stress-related diseases .
| Compound | TAC (%) | Standard Comparison |
|---|---|---|
| (E)-2-Cyano | 30% | Ascorbic Acid |
| Other Derivatives | 25%-28% | Ascorbic Acid |
3. Antibacterial Activity
The antibacterial efficacy of synthesized derivatives was evaluated against Gram-positive and Gram-negative bacteria. Notably, compounds demonstrated notable zones of inhibition against Staphylococcus aureus and Bacillus subtilis. The presence of specific functional groups significantly influenced the antibacterial activity .
| Bacteria | Zone of Inhibition (mm) | Compound |
|---|---|---|
| Staphylococcus aureus | 18 | (E)-2-(2-cyano-...) |
| Bacillus subtilis | 15 | (E)-2-(2-cyano-...) |
4. Analgesic Activity
Analgesic effects were assessed using the hot plate method in animal models. Compounds derived from tetrahydrobenzo[b]thiophene exhibited analgesic properties that surpassed those of standard analgesics like metamizole, indicating their potential for pain management applications .
Case Studies
A series of case studies have been conducted to evaluate the pharmacological effects of various derivatives:
- Case Study 1: A derivative with a hydroxyl group showed enhanced antioxidant activity compared to its methoxy counterpart.
- Case Study 2: Compounds with different substitutions on the phenyl ring were tested for their antibacterial properties, revealing that electron-donating groups significantly improved efficacy against bacterial strains.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of tetrahydrobenzo[b]thiophene, including the target compound, exhibit promising anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the disruption of tubulin dynamics, which is essential for mitotic spindle formation during cell division. Studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been found to modulate inflammatory pathways effectively, making it a candidate for treating conditions characterized by excessive inflammation.
- Research Findings : In vitro studies have shown that derivatives can inhibit pro-inflammatory cytokines and reduce markers of inflammation in models of lipopolysaccharide-induced inflammation.
Analgesic Properties
The analgesic potential of related compounds has been assessed using various pain models. Some derivatives have demonstrated pain relief comparable to standard analgesics.
- Experimental Evidence : Studies using the hot plate method in animal models suggest that these compounds interact with pain pathways, providing significant analgesic effects.
Breast Cancer Model
In a study involving MCF-7 cells treated with a derivative of tetrahydrobenzo[b]thiophene, significant apoptosis was induced along with cell cycle arrest at the G2/M phase. The compound exhibited an IC50 value indicating effective cytotoxicity at low concentrations.
Inflammation Model
Another study evaluated the anti-inflammatory effects in macrophages exposed to lipopolysaccharide. The results showed a marked reduction in inflammatory markers when treated with the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:
- Substituent Effects : Modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity. For example:
- Methoxy and isopropoxy substituents enhance anticancer potency.
- Cyano and acrylamide moieties are critical for inducing apoptosis through specific molecular interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of tetrahydrobenzo[b]thiophene derivatives with cyanoacrylamide substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
* Calculated based on analogous structures in .
Key Differences and Implications
Substituent Effects: 3-Nitrophenyl vs. However, phenolic derivatives (e.g., 4-hydroxyphenyl in ) show superior antioxidant activity due to radical-scavenging hydroxyl groups . Carboxamide vs. Ester: The carboxamide group in the target compound improves water solubility compared to ester derivatives (e.g., Compound 5g ), which may enhance bioavailability .
Synthetic Routes: The target compound shares a Knoevenagel condensation step with derivatives in , but the nitro group requires careful control of reaction conditions (e.g., inert atmosphere) to avoid side reactions. In contrast, phenolic analogs are synthesized under milder conditions .
Biological Activity: Antibacterial Activity: Chlorophenyl-substituted analogs (e.g., Compound 23 ) exhibit stronger antibacterial effects (MIC: 16 µg/mL) than the nitro-substituted target compound, likely due to enhanced lipophilicity from the chloro group. Anti-Inflammatory Potential: While direct data on the target compound is lacking, structurally similar carboxamide derivatives show COX-2 inhibition in silico models .
Contradictions and Limitations
- highlights phenolic substituents as optimal for antioxidant activity, whereas the nitro group in the target compound may reduce radical scavenging capacity. However, nitro groups can act as prodrug motifs, releasing active metabolites under reductive conditions .
- Esters (e.g., Compound 5g ) exhibit lower solubility but higher membrane permeability compared to carboxamides, creating a trade-off between bioavailability and efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-tetrahydrobenzo[b]thiophene derivatives?
- Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the tetrahydrobenzo[b]thiophene core via cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide intermediates with aldehydes or anhydrides under reflux in solvents like CH₂Cl₂ or ethanol .
- Step 2 : Introduction of the acrylamido group via Knoevenagel condensation. For example, reacting cyanoacetamide derivatives with 3-nitrobenzaldehyde in the presence of piperidine/acetic acid as catalysts .
- Purification : Reverse-phase HPLC (e.g., MeCN:H₂O gradients) or recrystallization (e.g., methanol) ensures high purity .
Q. How can researchers confirm the (E)-stereochemistry of the acrylamido group in this compound?
- Answer : The (E)-configuration is determined by:
- ¹H NMR : The trans-proton (-CH=) resonates as a singlet at δ ~8.2–8.3 ppm, with coupling constants (J) > 15 Hz for trans alkenes .
- IR Spectroscopy : Absence of N-H stretching (if fully substituted) and presence of conjugated C=O/C≡N vibrations support the E-isomer .
- X-ray Crystallography (if available): Provides definitive confirmation of spatial arrangement .
Advanced Research Questions
Q. What strategies optimize the reaction yield for introducing the 3-nitrophenyl group via Knoevenagel condensation?
- Answer : Yield optimization involves:
- Catalyst Screening : Piperidine/acetic acid systems (common) vs. alternatives like ZnCl₂ in DMF, which may enhance electrophilicity of the aldehyde .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic aldehydes, while toluene facilitates azeotropic water removal .
- Temperature Control : Reflux (100–120°C) ensures complete imine formation while avoiding side reactions like nitrophenyl group reduction .
Q. How does the 3-nitrophenyl substituent influence the compound’s electronic properties and bioactivity?
- Answer : The nitro group:
- Electronic Effects : Strong electron-withdrawing nature increases electrophilicity of the acrylamido moiety, enhancing reactivity in nucleophilic environments (e.g., enzyme active sites) .
- Solubility : Nitro groups reduce aqueous solubility, necessitating formulation studies (e.g., DMSO/water mixtures) for biological assays .
- Bioactivity : Nitroaromatic compounds often exhibit antimicrobial/antioxidant activity via redox cycling or interference with bacterial electron transport chains .
Q. What computational tools are recommended to model the interaction of this compound with biological targets?
- Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite for predicting binding modes to enzymes (e.g., tyrosinase or kinases) .
- DFT Calculations : Gaussian 09 to map electron density distributions, focusing on the acrylamido and nitrophenyl groups’ frontier molecular orbitals .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over time (≥100 ns trajectories) .
Methodological Challenges and Solutions
Q. How can researchers address poor solubility during in vitro bioassays?
- Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable esters (e.g., methyl to carboxylic acid conversion) for improved aqueous compatibility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What analytical techniques resolve conflicting NMR data for tetrahydrobenzo[b]thiophene derivatives?
- Answer :
- 2D NMR : HSQC/HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping cyclohexene protons .
- Deuterium Exchange : Identify exchangeable protons (e.g., NH in acrylamido groups) to distinguish them from aromatic signals .
- High-Field Instruments : ≥500 MHz NMR reduces signal overlap in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
